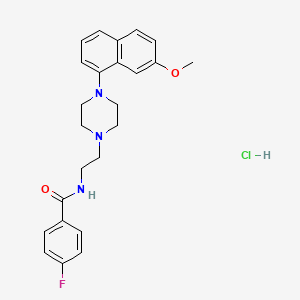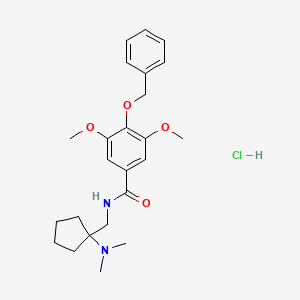
Org 25543 hydrochloride
Vue d'ensemble
Description
Org 25543 hydrochloride is a potent and selective glycine transporter type 2 (GlyT2) inhibitor . It is brain-penetrant with a free brain/plasma ratio of 0.53, 35 min post 2 or 20 mg/kg i.v. in mice . It has high affinity and great selectivity over a panel of 56 receptor and channel proteins .
Molecular Structure Analysis
The empirical formula of Org 25543 hydrochloride is C24H32N2O4·HCl . The molecular weight is 448.98 . The InChI key is NIPQJILJYQVZJR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Org 25543 hydrochloride is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at room temperature in a desiccated condition .- “The first potent and selective inhibitors of the glycine transporter type 2” by Caulfield WL, et al .
- “Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice” by Morita K, et al .
- “Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model” by Mohammadzadeh A, et al .
Applications De Recherche Scientifique
Glycine Transporter Type 2 (GlyT2) Inhibition
Org 25543 hydrochloride: is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), which is primarily located in the spinal cord and brainstem. This compound has been identified as a valuable tool for studying the pharmacology of GlyT2 transporters due to its high selectivity and efficacy .
Neuropathic Pain Management
Research indicates that Org 25543 hydrochloride can be used to manage neuropathic pain. It has shown dose-dependent antiallodynic effects, which are effective within a limited dose range. This suggests potential therapeutic applications for conditions involving chronic pain .
Blood-Brain Barrier Penetration
The compound has demonstrated good blood-brain barrier penetration, indicated by a logBB of 0.6. This property is essential for central nervous system drug development, as it ensures that the compound can reach its target sites within the brain .
Metabolic Stability
Org 25543 hydrochloride: has shown good metabolic stability in plasma and mouse liver microsomes, with more than 80% remaining after 30 minutes. This stability is crucial for developing pharmacological agents, as it predicts a reasonable half-life and duration of action .
Synaptic Vesicle Glycine Transport
The dysfunction of GlyT2 at glycine nerve terminals plays a key role in insufficient synaptic vesicle transport loads. By inhibiting GlyT2, Org 25543 hydrochloride could help maintain adequate levels of glycine at synaptic junctions, which is vital for neurotransmission .
Absence of Hyperexcitability
Despite its inhibitory effects on GlyT2, administration of Org 25543 hydrochloride has not shown signs of hyperexcitability, which is a common side effect of compounds that affect neurotransmitter levels. This makes it a safer candidate for further pharmacological exploration .
Repeated Administration Efficacy
When administered repeatedly, Org 25543 hydrochloride has consistently shown anti-neuropathic pain effects with similar potency. This repeatability is important for chronic treatments, as it suggests the compound’s effects do not diminish with continued use .
Potential for Clinical Trials
While Org 25543 hydrochloride has not yet been studied in clinical trials, its promising in vitro and in vivo results make it a potential candidate for future clinical research. The compound’s properties could lead to new treatments for various central nervous system disorders .
Mécanisme D'action
Target of Action
Org 25543 hydrochloride is a potent and selective inhibitor for the glycine transporter type 2 (GlyT2) . GlyT2 is one of the two major subtypes of glycine transporters, the other being GlyT1 . GlyT2 is primarily confined to the spinal cord and brain stem, playing a crucial role in the reuptake of glycine, an inhibitory neurotransmitter .
Mode of Action
Org 25543 hydrochloride interacts with GlyT2, inhibiting its function . This inhibition disrupts the reuptake of glycine in glycinergic nerve terminals, leading to an increase in the concentration of glycine in the synaptic cleft .
Biochemical Pathways
The inhibition of GlyT2 by Org 25543 hydrochloride affects the glycinergic neurotransmission pathway . By preventing the reuptake of glycine, Org 25543 hydrochloride increases the availability of glycine in the synaptic cleft, enhancing the inhibitory effects of glycinergic neurotransmission .
Pharmacokinetics
Org 25543 hydrochloride exhibits favorable physicochemical parameters, including good penetration of the blood-brain barrier (logBB 0.6) and good metabolic stability (80% remaining after 30 min) in plasma and mouse hepatic microsomes . These properties suggest that Org 25543 hydrochloride has a high bioavailability in the central nervous system .
Result of Action
The inhibition of GlyT2 by Org 25543 hydrochloride leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the inhibitory effects of glycinergic neurotransmission . This results in the amelioration of mechanical allodynia (a type of pain response) after partial sciatic nerve ligation injury in mice .
Action Environment
The action of Org 25543 hydrochloride is influenced by various environmental factors. For instance, the compound’s efficacy in relieving pain is dose-dependent, with the antiallodynia effect being effective in a limited-dose range .
Propriétés
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQJILJYQVZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Org 25543 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







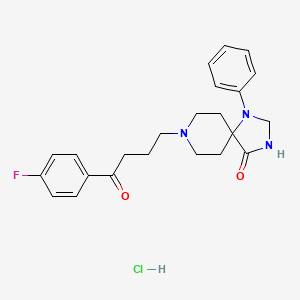

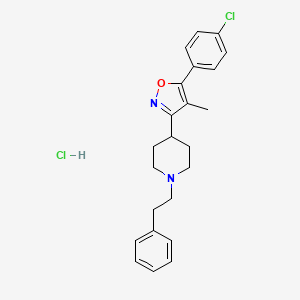
![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
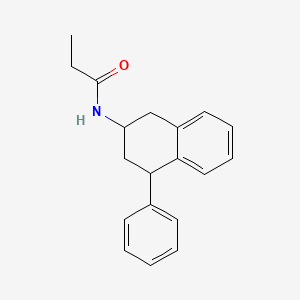
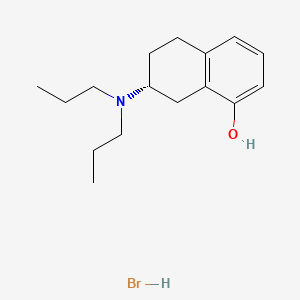
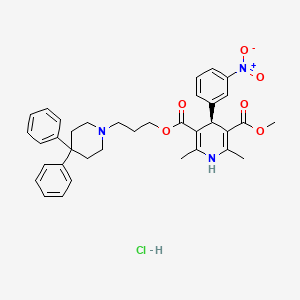
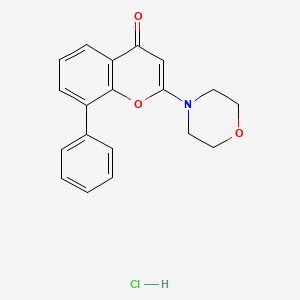
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)
